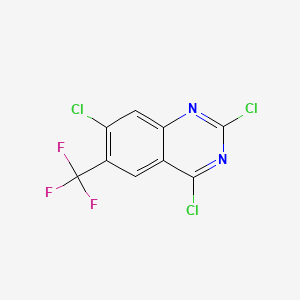
1-(Cyanothioxomethyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyanothioxomethyl)-piperazine is an organic compound that features a piperazine ring substituted with a cyanothioxomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyanothioxomethyl)-piperazine can be synthesized through the cyanoacetylation of piperazine. This involves the reaction of piperazine with cyanoacetic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyanothioxomethyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanothioxomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the cyanothioxomethyl group.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Cyanothioxomethyl)-piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1-(Cyanothioxomethyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, disruption of cellular processes, and interaction with nucleic acids .
Comparación Con Compuestos Similares
- 1-(Cyanomethyl)-piperazine
- 1-(Thioxomethyl)-piperazine
- 1-(Cyanothioethyl)-piperazine
Comparison: 1-(Cyanothioxomethyl)-piperazine is unique due to the presence of both cyano and thioxomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications .
Propiedades
Número CAS |
60308-69-2 |
|---|---|
Fórmula molecular |
C6H9N3S |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
piperazine-1-carbothioyl cyanide |
InChI |
InChI=1S/C6H9N3S/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-4H2 |
Clave InChI |
GQPHGKBKSQWDJH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
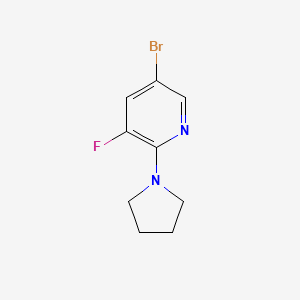

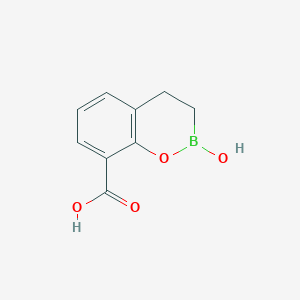


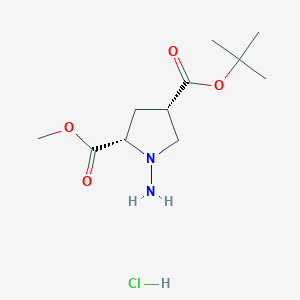
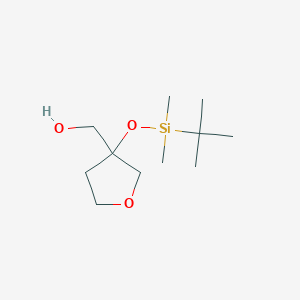
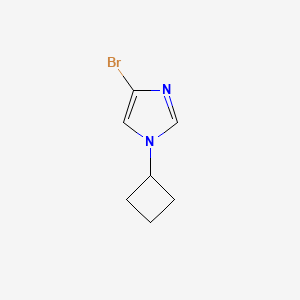
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
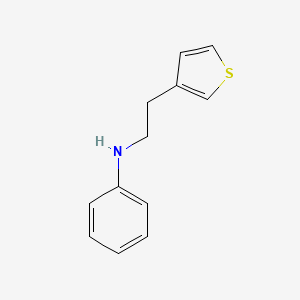
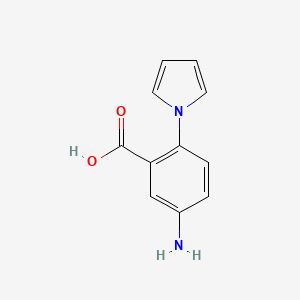
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
